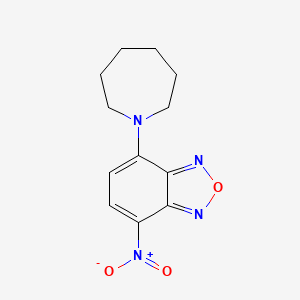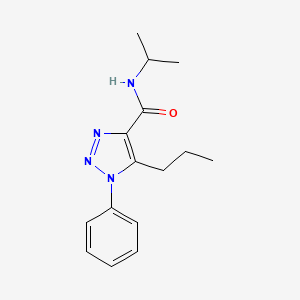
N-(6-fluoro-4-quinolinyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-4-quinolinyl)-2-thiophenecarboxamide, also known as FQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
科学的研究の応用
N-(6-fluoro-4-quinolinyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study protein-protein interactions, DNA binding, and enzyme activity. This compound has also been used to study the function of ion channels, such as the transient receptor potential (TRP) channels. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of N-(6-fluoro-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the formation of a covalent bond between this compound and its target molecule. This covalent bond results in a change in the conformation and activity of the target molecule, leading to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to bind to DNA and RNA, leading to changes in gene expression. Additionally, this compound has been shown to modulate the activity of ion channels, leading to changes in membrane potential and calcium signaling.
実験室実験の利点と制限
One of the main advantages of N-(6-fluoro-4-quinolinyl)-2-thiophenecarboxamide is its versatility in scientific research applications. It can be used as a fluorescent probe, antimicrobial agent, and enzyme inhibitor, among other applications. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the potential for off-target effects, as this compound can form covalent bonds with non-target molecules. Additionally, this compound has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of N-(6-fluoro-4-quinolinyl)-2-thiophenecarboxamide. One direction is the development of new this compound derivatives with improved solubility and specificity for target molecules. Another direction is the use of this compound in live-cell imaging experiments to study protein localization and dynamics. Additionally, this compound could be used in combination with other compounds to study complex biological processes, such as signal transduction pathways.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are limitations to the use of this compound in lab experiments, there are also many potential future directions for its study.
合成法
The synthesis of N-(6-fluoro-4-quinolinyl)-2-thiophenecarboxamide involves the reaction of 6-fluoro-4-quinolinecarboxylic acid with thionyl chloride to form 6-fluoro-4-quinolineyl chloride. This intermediate is then reacted with 2-aminothiophene to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
特性
IUPAC Name |
N-(6-fluoroquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-9-3-4-11-10(8-9)12(5-6-16-11)17-14(18)13-2-1-7-19-13/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGZCKCDRUUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007367.png)
![4-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5007383.png)

![2-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5007406.png)


![6-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5007427.png)
![2-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5007435.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5007443.png)

![4-(1H-imidazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B5007453.png)
![4-{[(4-methylphenyl)thio]methyl}-N-3-pyridinylbenzamide](/img/structure/B5007457.png)